4-Methyl-7-(trifluoromethyl)quinoline
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Overview
Description
4-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions, especially involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its antimalarial and anticancer activities.
Industry: Utilized in the production of liquid crystals and as a component in various dyes
Mechanism of Action
The mechanism of action of 4-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Hydroxy-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
Comparison: 4-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C11H8F3N |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-methyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
IWXOLSNPKOMLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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